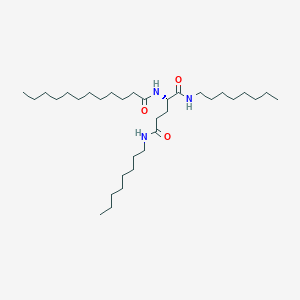
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide is a chemical compound that belongs to the class of glutamides It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom at position 2 and dioctyl groups attached to the nitrogen atoms at positions 1 and 5 of the L-glutamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide typically involves the acylation of L-glutamamide with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The dioctyl groups are introduced through a subsequent alkylation reaction using octyl bromide and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecanoyl or dioctyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amides or substituted glutamides.
Scientific Research Applications
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide: Similar structure but with longer alkyl chains.
N-C12-deoxysphingosine: A sphingolipid with a similar dodecanoyl group but different backbone structure.
Uniqueness
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide is unique due to its specific combination of dodecanoyl and dioctyl groups attached to the L-glutamamide backbone. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
63663-44-5 |
|---|---|
Molecular Formula |
C33H65N3O3 |
Molecular Weight |
551.9 g/mol |
IUPAC Name |
(2S)-2-(dodecanoylamino)-N,N'-dioctylpentanediamide |
InChI |
InChI=1S/C33H65N3O3/c1-4-7-10-13-16-17-18-19-22-25-32(38)36-30(33(39)35-29-24-21-15-12-9-6-3)26-27-31(37)34-28-23-20-14-11-8-5-2/h30H,4-29H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)/t30-/m0/s1 |
InChI Key |
IOBUSPAWZOPJHI-PMERELPUSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCCCCCC)C(=O)NCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCCCCC)C(=O)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


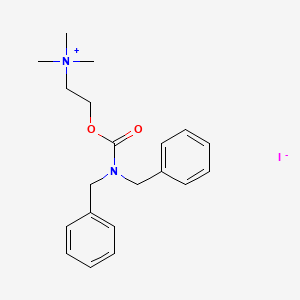
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)

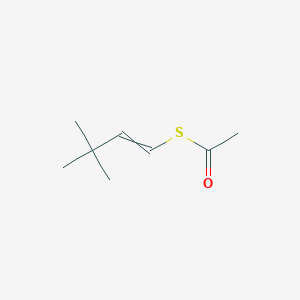


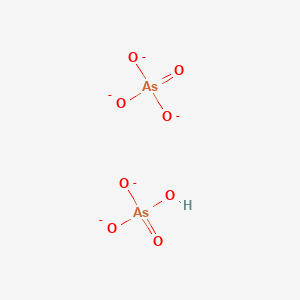
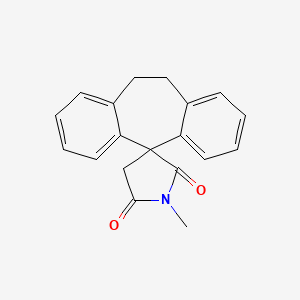
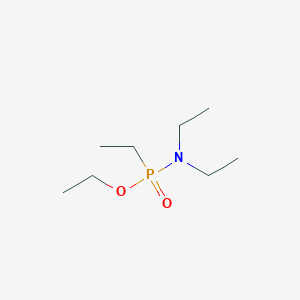
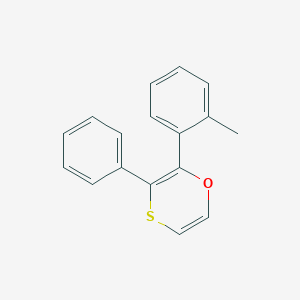
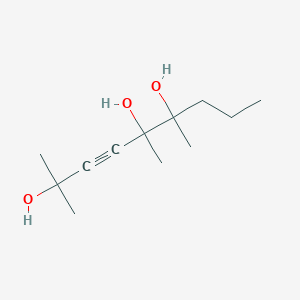
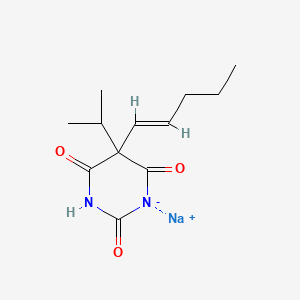

![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
